

An In-depth Technical Guide on the Synthesis and Characterization of 9-Anthryloxirane

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Compound of Interest

Compound Name: 9-Anthryloxirane

Cat. No.: B1207141

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **9-anthryloxirane**, a valuable building block in medicinal chemistry and materials science. The document details the synthetic protocol via the Corey-Chaykovsky reaction, outlines purification methods, and presents a thorough characterization of the compound using various analytical techniques.

Introduction

9-Anthryloxirane, also known as 2-(anthracen-9-yl)oxirane, is an epoxide derivative of anthracene. The strained oxirane ring makes it a versatile intermediate for the introduction of the anthracenyl moiety into larger molecules. This property is of significant interest in the development of novel therapeutic agents and functional materials, where the unique photophysical properties of the anthracene core can be exploited. The Corey-Chaykovsky reaction provides an efficient and stereoselective method for the synthesis of epoxides from carbonyl compounds, making it the preferred route for the preparation of **9-anthryloxirane** from 9-anthraldehyde.

Synthesis of 9-Anthryloxirane

The synthesis of **9-anthryloxirane** is effectively achieved through the Corey-Chaykovsky reaction, which involves the reaction of a sulfur ylide with an aldehyde.^{[1][2]} In this case, 9-anthraldehyde serves as the carbonyl precursor.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials:

- 9-Anthraldehyde
- Trimethylsulfonium iodide
- Potassium tert-butoxide
- Dimethyl sulfoxide (DMSO), anhydrous
- Diethyl ether
- Water, deionized
- Magnesium sulfate (MgSO_4), anhydrous
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for elution

Procedure:

- **Ylide Generation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethylsulfonium iodide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO) with stirring until a clear solution is obtained.
- **Reaction with Aldehyde:** To the stirred solution, add 9-anthraldehyde (1.0 equivalent).
- **Initiation of Epoxidation:** Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous DMSO to the reaction mixture. The addition should be done portion-wise or via a syringe pump to control the reaction temperature.

- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 9-anthraldehyde spot.
- **Work-up:** Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Washing and Drying:** Combine the organic extracts and wash them with deionized water to remove residual DMSO. Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

Purification

The crude **9-anthryloxirane** is purified by column chromatography on silica gel.

Procedure:

- **Column Packing:** Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
- **Loading:** Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
- **Elution:** Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to effectively separate the product from any unreacted starting material and byproducts.
- **Fraction Collection:** Collect the fractions and analyze them by TLC to identify those containing the pure product.
- **Final Product:** Combine the pure fractions and remove the solvent under reduced pressure to yield **9-anthryloxirane** as a solid.

Characterization of 9-Anthryloxirane

A comprehensive characterization of the synthesized **9-anthryloxirane** is essential to confirm its identity and purity. The following analytical techniques are employed:

Physical Properties

Property	Value
Molecular Formula	C ₁₆ H ₁₂ O
Molecular Weight	220.27 g/mol
Appearance	Solid
CAS Number	61695-73-6[3]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Specific peak assignments require experimental data	Aromatic Protons		
Oxirane Ring Protons			

A representative ¹H NMR spectrum of 2-(anthracen-9-yl)oxirane has been reported in the literature.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
Specific peak assignments require experimental data	Aromatic Carbons
Oxirane Ring Carbons	

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. For **9-anthryloxirane**, the characteristic peaks for the aromatic system and the epoxide ring are of primary interest.

Wavenumber (cm^{-1})	Assignment
~3100-3000	Aromatic C-H stretch
~1625-1450	Aromatic C=C stretch
~1250	C-O-C asymmetric stretch (epoxide)
~950-850	C-O-C symmetric stretch (epoxide)
~900-675	Aromatic C-H out-of-plane bend

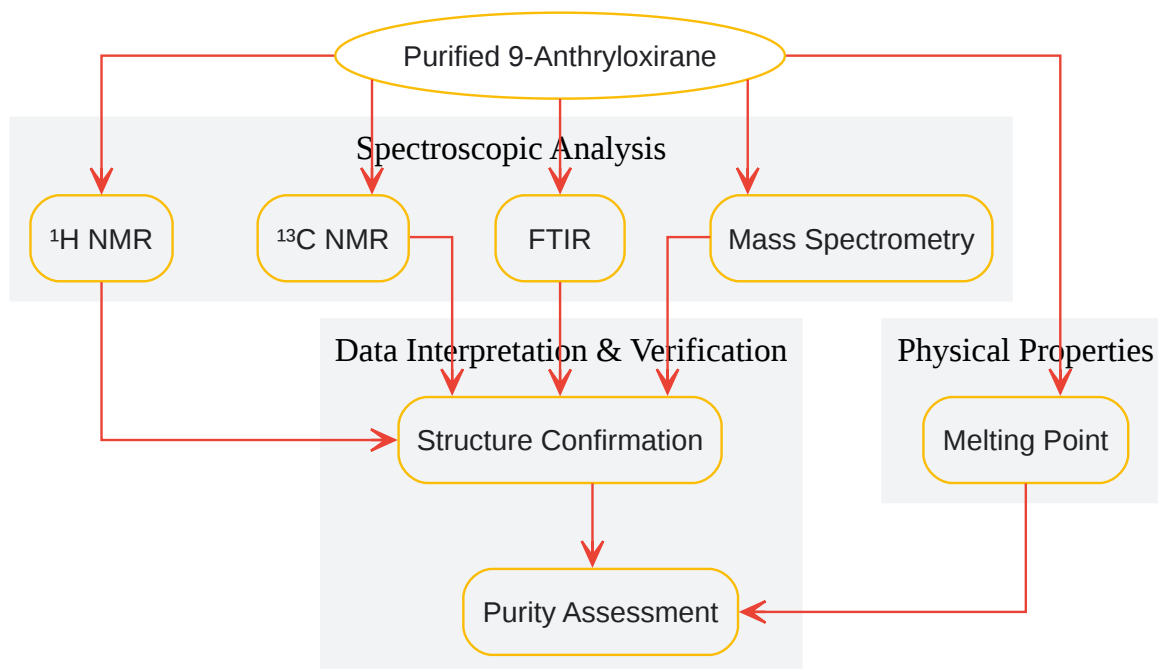
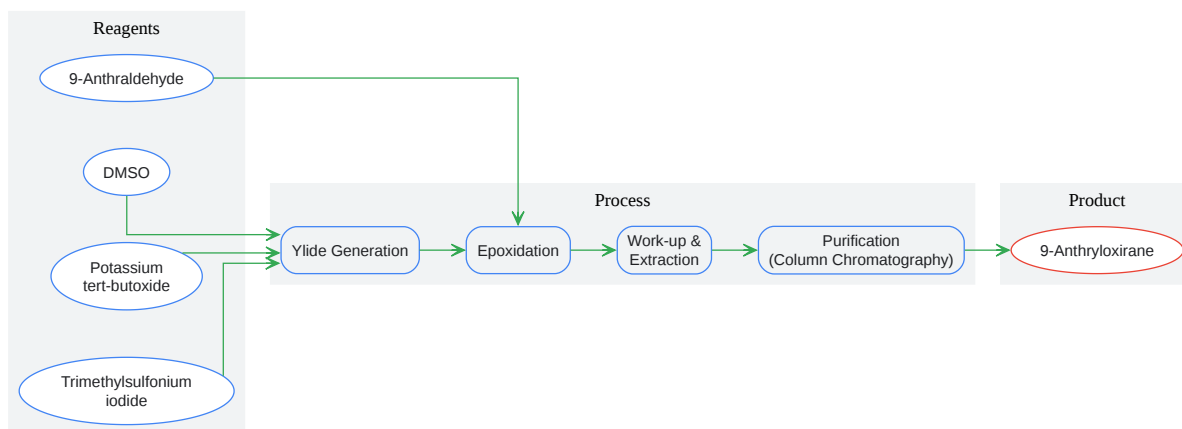
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.

m/z	Assignment
220.09	$[M]^+$ (Molecular Ion)
Other significant fragments	Fragment Structures

Visualizations

Synthesis Workflow



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